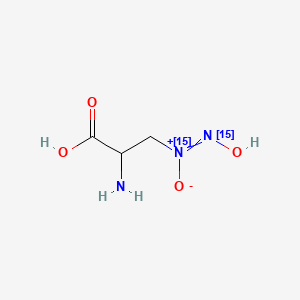

D,L-Alanosine-15N2

Description

BenchChem offers high-quality D,L-Alanosine-15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-Alanosine-15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLFUXWZJGETL-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)[15N+](=[15N]O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Origin of Alanosine from Streptomyces alanosinicus: A Technical Guide

Introduction: Unveiling Alanosine, a Potent Antimetabolite from a Soil Microbe

Alanosine, also known as L-alanosine, is a naturally occurring amino acid analogue with significant antiviral and antineoplastic properties.[1][2] First brought to the attention of the scientific community in 1966, this remarkable compound was the fruit of a dedicated screening program for novel antiviral agents.[1] Isolated from a soil sample procured in Brazil, the producing microorganism was identified as a novel species of the genus Streptomyces and aptly named Streptomyces alanosinicus (ATCC 15710).[1][3][4] Alanosine's potent biological activity stems from its function as an antimetabolite, specifically targeting and disrupting the de novo purine biosynthesis pathway.[1][5] This guide provides an in-depth technical overview of the discovery, origin, biosynthesis, and mechanism of action of alanosine, tailored for researchers, scientists, and professionals in the field of drug development.

Part 1: The Genesis of a Discovery - Isolation and Characterization of Streptomyces alanosinicus

The discovery of a novel bioactive compound is intrinsically linked to the successful isolation and cultivation of its producing organism. The journey of alanosine began with a systematic screening of soil microorganisms, a testament to the rich biodiversity of natural environments as a source of therapeutic leads.

Isolation of the Producing Microorganism

The isolation of Streptomyces alanosinicus followed established protocols for the selective culture of Actinomycetes from soil samples. The rationale behind these methods is to create an environment that favors the growth of Streptomyces while inhibiting the proliferation of other bacteria and fungi.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Preparation: Aseptically collect a soil sample (approx. 1 gram) and suspend it in 10 mL of sterile saline solution (0.9% NaCl).

-

Serial Dilution: Perform a series of tenfold dilutions of the soil suspension in sterile saline (e.g., 10⁻², 10⁻³, 10⁻⁴). The purpose of serial dilution is to obtain a countable number of colonies on the agar plates.

-

Plating: Plate 100 µL of each dilution onto a selective medium such as Starch Casein Agar (SCA).[6] This medium is specifically formulated to support the growth of Streptomyces.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days. During this period, monitor the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, and have a filamentous appearance.

-

Sub-culturing and Purification: Isolate individual colonies with distinct morphologies and sub-culture them onto fresh SCA plates to obtain pure cultures. This step is crucial to ensure that subsequent analyses are performed on a single microbial species.

Morphological and Cultural Characteristics of Streptomyces alanosinicus

Once a pure culture of the producing strain, designated ATCC 15710, was obtained, its morphological and cultural characteristics were meticulously documented to establish it as a new species.[4]

| Characteristic | Description |

| Colony Morphology on Bennett's Agar | 3-5 mm in diameter, well-defined contours, compact.[4] |

| Spore Formation | Monopodially branched sporophores with tightly coiled spirals.[4] |

| Spore Shape | Ellipsoidal (1 x 1.3 µm).[4] |

| Growth Media | Grows well on various standard media for Streptomyces, such as Bennett's agar.[4] |

| Optimal Growth Temperature | 28°C.[4] |

These distinct features differentiated S. alanosinicus from other known Streptomyces species, solidifying its classification as a novel organism.

Part 2: The Molecular Architecture - Biosynthesis of Alanosine

The elucidation of a natural product's biosynthetic pathway is a critical step in understanding its formation and provides opportunities for bioengineering and yield improvement. The biosynthesis of alanosine involves a fascinating enzymatic cascade that assembles the molecule from primary metabolites.

The Alanosine Biosynthetic Gene Cluster

Recent genomic investigations have successfully identified the biosynthetic gene cluster (BGC) responsible for alanosine production in Streptomyces alanosinicus ATCC 15710.[7][8][9] This cluster, referred to as the 'ala' gene cluster, encodes a suite of enzymes that orchestrate the intricate steps of alanosine synthesis.[8][10]

Proposed Biosynthetic Pathway

The proposed pathway commences with the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), which is synthesized and then loaded onto a peptidyl carrier protein (PCP).[7][8] This PCP-bound intermediate is then subjected to a series of enzymatic modifications, including the formation of the unique diazeniumdiolate (N-nitrosohydroxylamine) group, which is a hallmark of alanosine's structure.[7][8] The nitrogen atoms of the diazeniumdiolate moiety are derived from glutamic acid and aspartic acid.[11]

Caption: Proposed biosynthetic pathway of L-alanosine in Streptomyces alanosinicus.

Part 3: From Culture to Compound - Fermentation and Isolation of Alanosine

The production of alanosine on a larger scale for further study and potential clinical application necessitates optimized fermentation and purification protocols.

Fermentation of Streptomyces alanosinicus

Submerged fermentation is the method of choice for producing alanosine.[1] This technique allows for controlled growth conditions and efficient production of the target metabolite.

Experimental Protocol: Submerged Fermentation

-

Inoculum Preparation: Inoculate a loopful of a pure culture of S. alanosinicus into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing the production medium. The composition of the production medium is critical for maximizing alanosine yield and typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Fermentation Conditions: Maintain the fermentation at 28°C with constant agitation and aeration for 5-7 days. Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the process.

Isolation and Purification of Alanosine

Following fermentation, alanosine needs to be isolated from the culture broth and purified to a high degree. The following is a generalized workflow for this process.

Caption: Experimental workflow for the isolation and purification of alanosine.

Part 4: The Molecular Target - Mechanism of Action of Alanosine

Alanosine's potent biological effects are a direct consequence of its interaction with a key enzyme in the de novo purine biosynthesis pathway.

Inhibition of Adenylosuccinate Synthetase

Alanosine acts as a potent and specific inhibitor of adenylosuccinate synthetase (ADSS).[5][12][13] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a crucial step in the synthesis of adenosine monophosphate (AMP).[5] By blocking this step, alanosine effectively halts the production of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[1][5]

Selective Toxicity in MTAP-Deficient Cancers

A particularly compelling aspect of alanosine's mechanism of action is its selective toxicity towards cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[1][5][12] MTAP is a key enzyme in the purine salvage pathway. In normal cells, this pathway can compensate for the inhibition of de novo purine synthesis. However, many cancers, including mesothelioma, non-small cell lung cancer, and pancreatic cancer, exhibit a deficiency in MTAP.[1] This genetic vulnerability renders them highly dependent on the de novo pathway for their purine supply, making them exquisitely sensitive to the inhibitory effects of alanosine.[1][5]

Caption: Mechanism of action of alanosine via inhibition of adenylosuccinate synthetase.

Conclusion: A Legacy and a Future

The discovery of alanosine from Streptomyces alanosinicus stands as a classic example of natural product drug discovery. From its humble origins in a Brazilian soil sample to its well-defined molecular mechanism of action, the story of alanosine underscores the importance of microbial biodiversity in the search for novel therapeutics. While clinical development has faced challenges, the selective targeting of MTAP-deficient cancers by alanosine continues to inspire the development of next-generation purine synthesis inhibitors for oncology.[1] The in-depth understanding of its discovery, biosynthesis, and mechanism of action provides a solid foundation for future research and development in this promising area.

References

- Alanosine - Grokipedia.

- The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis. Chembiochem. 2020 Apr 17;21(8):1155-1160.

- The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - NIH.

- Alanosine | C3H7N3O4 | CID 90657278 - PubChem - NIH.

- The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis | bioRxiv.

- Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed.

- The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. bioRxiv.

- Putative biosynthetic pathway to l‐alanosine. - ResearchGate.

- (PDF) The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis.

- L-Alanosine - Selleck Chemicals.

- Alanosine, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed.

- Mode of action of alanosine - PubMed.

- L-Alanosine (NSC-153353) | Antibiotic - MedchemExpress.com.

- Identification of the Antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide, in Tumors and Assessment of Its Inhibition of Adenylosuccinate Synthetase - PubMed.

- Reductases Produce Nitric Oxide in an Alternative Pathway to Form the Diazeniumdiolate Group of l-Alanosine - ACS Publications - American Chemical Society.

- A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - ResearchGate.

- Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - MDPI.

- Streptomyces alanosinicus - Wikipedia.

- Streptomyces alanosinicus (DSM 40606, ATCC 15710, CBS 348.69) - BacDive.

- US20060041013A1 - Alanosine formulations and methods of use - Google Patents.

- Inhibition of de novo purine synthesis using L-Alanosine (ALA)... - ResearchGate.

- US3676490A - New antibiotic - Google Patents.

- Alanosine and hadacidin--comparison of effects on adenylosuccinate synthetase - PubMed.

- L-Alanosine (CAS 5854-93-3) - Cayman Chemical.

- Definition of alanosine - NCI Drug Dictionary - National Cancer Institute.

- Species: Streptomyces alanosinicus - LPSN.

- Streptomyces alanosinicus - Leibniz Institute DSMZ.

- Streptomyces alanosinicus - Germ AI.

- Enzymatic Formation of Potential Anticancer and Antiviral Inosine Analogues - PubMed.

- (PDF) Isolation of Streptomyces Species from Soil - ResearchGate.

- Phase I study of L‐alanosine (NSC 15353) - ResearchGate.

- A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed.

- The Isolation of Streptomyces species in Different Soil Sources from Middle Anatolian Regions of Turkey - DergiPark.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Alanosine, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces alanosinicus - Wikipedia [en.wikipedia.org]

- 4. US3676490A - New antibiotic - Google Patents [patents.google.com]

- 5. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Alanosine Compounds: A Technical Guide to their Antitumor and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Potent Antimetabolite

Alanosine, also known as L-alanosine, is a naturally occurring amino acid analogue produced by the bacterium Streptomyces alanosinicus.[1] First identified in 1966 during a screening program for antiviral agents, alanosine has since garnered significant attention for its potent antineoplastic properties.[1][2] This technical guide provides an in-depth exploration of the antitumor and antiviral activities of alanosine, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. As an antimetabolite, alanosine interferes with fundamental metabolic pathways, a characteristic that underpins both its therapeutic potential and its toxicological profile.[3]

With the chemical formula C₃H₇N₃O₄, alanosine's structure is deceptively simple, yet it allows for potent and specific inhibition of a key enzyme in the de novo purine biosynthesis pathway.[1] This guide will delve into the scientific rationale behind its selective cytotoxicity towards certain cancer cells and its broader implications for antiviral therapy, offering field-proven insights for researchers and drug development professionals.

The Core Mechanism: Inhibition of Adenylosuccinate Synthetase

The primary mechanism of action for alanosine's biological activity is its potent inhibition of adenylosuccinate synthetase (ADSS).[1] This enzyme plays a critical role in the de novo synthesis of purines, specifically catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, alanosine effectively depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[4] This disruption of purine metabolism is the cornerstone of both its antitumor and antiviral effects.

Diagram: Alanosine's Site of Action in the Purine Biosynthesis Pathway

Caption: Alanosine inhibits adenylosuccinate synthetase (ADSS), blocking AMP synthesis.

Antitumor Properties: A Targeted Approach to Cancer Therapy

Alanosine's potential as an anticancer agent is significantly enhanced by its selective cytotoxicity towards cancer cells with a specific genetic deficiency: the absence of methylthioadenosine phosphorylase (MTAP).[1] MTAP is a crucial enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA). Normal cells possess functional MTAP and can therefore bypass the de novo synthesis block imposed by alanosine by utilizing the salvage pathway.[1] However, a significant portion of human cancers, including some gliomas, non-small cell lung cancers, and pancreatic cancers, are MTAP-deficient.[1][5] These cancer cells are heavily reliant on the de novo purine synthesis pathway and are thus exquisitely sensitive to ADSS inhibition by alanosine.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The causality behind this experimental choice lies in its ability to quantify the metabolic activity of living cells, which is a direct indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture MTAP-deficient human cancer cell lines (e.g., CEM/ADR5000, HL-60/AR, MDA-MB-231-BCRP) and a control MTAP-proficient cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of alanosine in culture medium. Remove the existing medium from the wells and add the alanosine dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of alanosine that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the alanosine concentration.

Quantitative Data Summary: Alanosine Cytotoxicity

| Cell Line | Cancer Type | MTAP Status | IC₅₀ (µM) |

| CEM/ADR5000 | Leukemia | Deficient | Insert Value |

| HL-60/AR | Leukemia | Deficient | Insert Value |

| MDA-MB-231-BCRP | Breast Cancer | Deficient | Insert Value |

| Control Cell Line | Insert Type | Proficient | Insert Value |

Note: Specific IC₅₀ values would be populated from experimental data.

Diagram: Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining alanosine's in vitro cytotoxicity via MTT assay.

Antiviral Properties: A Broad but Less Explored Frontier

While the antitumor properties of alanosine have been the primary focus of recent research, its initial discovery was as an antiviral agent.[2] The antiviral mechanism of alanosine is also rooted in its inhibition of de novo purine biosynthesis.[4] Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery for their replication. By depleting the pool of adenine nucleotides, alanosine can effectively starve the virus of the building blocks necessary for the synthesis of its genetic material (DNA or RNA).

Early studies demonstrated alanosine's activity against vaccinia virus, a large DNA virus.[2] The broad-spectrum potential of this mechanism is significant, as both DNA and RNA viruses require purines for replication.[8] However, the specific range of viruses susceptible to alanosine and the nuances of its antiviral action are less well-characterized compared to its antitumor effects.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity. The formation of plaques, or localized areas of cell death caused by viral replication, is a direct measure of the number of infectious virus particles.

Step-by-Step Methodology:

-

Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Vero cells for vaccinia virus) in 6-well or 12-well plates.[9]

-

Virus and Compound Preparation: Prepare serial dilutions of alanosine. In parallel, prepare a known concentration of the virus to be tested (e.g., vaccinia virus).

-

Virus Neutralization (optional but recommended): Pre-incubate the virus with the alanosine dilutions for a specific period to allow the compound to interact with the virus before infection.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus or the virus-alanosine mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[9]

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cell monolayer with a vital stain (e.g., crystal violet) that stains living cells but not the dead cells within the plaques.[9]

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) can then be determined.

Clinical Perspective: Trials and Tribulations

The promising preclinical data, particularly the selective targeting of MTAP-deficient tumors, led to the evaluation of alanosine in clinical trials.[1] Phase I and II studies have been conducted in patients with various solid tumors, including non-small cell lung cancer, mesothelioma, and pancreatic cancer.[10][11]

Summary of Key Clinical Trial Data

| Phase | Cancer Type(s) | Key Findings | Dosage and Administration | Reference |

| Phase I/II | MTAP-deficient malignant gliomas | Determination of maximum tolerated dose. | Intravenous infusion. | [11] |

| Phase II | MTAP-deficient solid tumors (mesothelioma, NSCLC, sarcoma, pancreatic cancer) | No objective responses, but stable disease observed in 24% of patients. | 80 mg/m² daily for 5 days, every 21 days. | [10] |

| Phase I | Various advanced cancers | Dose-limiting toxicity was mucositis. Recommended Phase II dose of 160 mg/m²/day for 5 days. | Daily intravenous infusion for 5 days. | [12] |

| Phase I | Advanced solid tumors | Dose-limiting toxicity was mucositis. A dose of 250 mg/m²/day for 3 days was deemed feasible for Phase II. | Daily intravenous infusion for 3 days. | [13] |

While alanosine has demonstrated a manageable safety profile, with mucositis being the most common dose-limiting toxicity, its efficacy as a monotherapy in unselected patient populations has been limited.[12][13] The Phase II trial in MTAP-deficient tumors, while a targeted approach, did not yield objective responses, though it did show disease stabilization in a subset of patients.[10] These results highlight the complexities of translating preclinical selectivity into clinical benefit and suggest that future investigations may need to explore combination therapies or more refined patient selection strategies.

Future Directions and Conclusion

Alanosine remains a compound of significant interest due to its well-defined mechanism of action and its potential for targeted therapy. The journey of alanosine from its discovery as an antiviral agent to its extensive investigation as an anticancer drug underscores the interconnectedness of fundamental cellular pathways.

Future research in the field should focus on:

-

Combination Therapies: Exploring synergistic combinations of alanosine with other chemotherapeutic agents or targeted therapies. Preclinical studies have suggested that alanosine can sensitize glioblastoma cells to temozolomide.

-

Refining Patient Selection: Moving beyond MTAP deficiency as the sole biomarker to identify patient populations most likely to respond to alanosine.

-

Revisiting Antiviral Potential: A more thorough investigation of alanosine's antiviral spectrum and its potential application against emerging or drug-resistant viral infections.

-

Analog Development: The synthesis and evaluation of alanosine analogs with improved pharmacokinetic properties and enhanced therapeutic indices.

References

-

Alanosine. (n.d.). In Grokipedia. Retrieved from [Link]

- Murthy, Y. K., Thiemann, J. E., Coronelli, C., & Sensi, P. (1966). Alanosine, a new antiviral and antitumour agent isolated from a Streptomyces.

- Kindler, H. L., et al. (2008). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer.

- ClinicalTrials.gov. (2003). Alanosine in Treating Patients With Progressive or Recurrent Malignant Gliomas. (NCT00075894).

- Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus. (n.d.).

- Gale, G. R., & Schmidt, G. B. (1968). Mode of action of alanosine. Biochemical pharmacology, 17(3), 363-368.

- Dosik, G. M., Stewart, D., Valdivieso, M., Burgess, M. A., & Bodey, G. P. (1982). Phase I study of L-alanosine using a daily x 3 schedule.

- Goldsmith, M. A., Ohnuma, T., Spigelman, M., Greenspan, E. M., & Holland, J. F. (1983). Phase I study of L-alanosine (NSC 15353). Cancer, 51(3), 378–380.

- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). MTT cell viability assay. In Assay guidance manual.

- Yu, J. (2001). Alanosine (UCSD). Current opinion in investigational drugs (London, England : 2000), 2(11), 1623–1630.

- Wikipedia. (2026, January 1). Alanosine.

- Gale, G. R., Ostrander, W. E., & Atkins, L. M. (1968). Effects of alanosine on purine and pyrimidine synthesis. Biochemical pharmacology, 17(9), 1823–1832.

- Lucas-Wallace, C., & Fields, H. W. (2022). Inhibition of de novo purine synthesis using L-Alanosine (ALA) decreases stem cell frequency and sphere-forming capacity of MTAP-deficient glioblastoma (GBM) cells.

- Sabt, A., et al. (2020). Design and synthesis of novel 3,6-disubstituted pyridazines as potential antitumor agents targeting cyclin-dependent kinase 2 (CDK-2). Molecules, 25(21), 5081.

- van der Laan, L. J. W., et al. (2010). Mycophenolic acid as a broad-spectrum antiviral. Antiviral Research, 86(2), 121-127.

- De Clercq, E., & Holý, A. (1979). Antiviral activity of aliphatic nucleoside analogues: structure-function relationship. Journal of medicinal chemistry, 22(5), 510–513.

- Eyer, L., et al. (2017). Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus. Antiviral Research, 145, 109-118.

- Wang, Y., et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 1012083.

- Preparation of Cell Cultures and Vaccinia Virus Stocks. (2001). Current protocols in molecular biology, Chapter 16, Unit 16.16.

- Sensitivity of Herpes Simplex Virus, Vaccinia Virus, and Adenoviruses to Deoxyribonucleic Acid Inhibitors and Thiosemicarbazones in a Plaque Suppression Test. (1966). Journal of bacteriology, 92(4), 1151–1155.

- Singh, S. X., et al. (2022).

- Luo, J., et al. (2020). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Viruses, 12(11), 1285.

- Rapid detection of anti-Vaccinia virus neutralizing antibodies. (2011). Virology journal, 8, 148.

- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2018).

Sources

- 1. Antiviral activity of aliphatic nucleoside analogues: structure-function relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of alanosine on purine and pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 12. Rapid detection of anti-Vaccinia virus neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses [mdpi.com]

Introduction: The Significance of D,L-Alanosine-15N2 in Modern Research

An In-Depth Technical Guide to D,L-Alanosine-15N2

For Researchers, Scientists, and Drug Development Professionals

D,L-Alanosine, a racemic mixture of the naturally occurring L-alanosine and its synthetic D-isomer, is an antibiotic and antimetabolite with significant antineoplastic properties.[1] Originally isolated from Streptomyces alanosinicus, its potent biological activity has garnered considerable interest in the field of oncology.[2][3] The core mechanism of L-alanosine's cytotoxicity lies in its ability to inhibit adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3] This inhibition is particularly effective in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), a common genetic alteration in various malignancies.[1]

The introduction of stable isotopes, specifically the dual labeling with Nitrogen-15 (¹⁵N), creates D,L-Alanosine-15N2. This isotopically labeled version serves as an invaluable tool for advanced research applications. The ¹⁵N labels provide a distinct mass shift, enabling sensitive and specific detection in mass spectrometry-based assays, such as pharmacokinetic studies and metabolic flux analysis.[4] Furthermore, the ¹⁵N nuclei are NMR-active, allowing for detailed structural and interaction studies using ¹⁵N Nuclear Magnetic Resonance spectroscopy. This guide provides a comprehensive overview of the chemical structure, physical properties, and key technical considerations for the effective use of D,L-Alanosine-15N2 in a research setting.

Section 1: Chemical Identity and Structure

The fundamental characteristics of D,L-Alanosine-15N2 are rooted in its chemical structure. As a labeled analogue of a non-proteinogenic amino acid, its properties are largely governed by the functional groups present.

Molecular Structure

D,L-Alanosine is a propanoic acid derivative featuring an amino group at the alpha-carbon and a unique N-nitrosohydroxylamino functional group at the beta-carbon. The ¹⁵N labels are incorporated into this N-nitrosohydroxylamino moiety.

| Identifier | Value |

| IUPAC Name | (2RS)-2-Amino-3-[hydroxy(¹⁵N-nitroso)¹⁵N-amino]propanoic acid |

| Molecular Formula | C₃H₇¹⁵N₂NO₄ |

| Molecular Weight | 151.09 g/mol [5] |

| CAS Number | 1219187-51-5[5] |

| Canonical SMILES | C(C(C(=O)O)N)[O-]">¹⁵NO |

Section 2: Physicochemical Properties and Handling

Understanding the physical properties of D,L-Alanosine-15N2 is critical for its proper handling, storage, and application in experimental protocols. While specific data for the isotopically labeled compound is not widely published, the physical properties are expected to be nearly identical to those of unlabeled D,L-Alanosine.

Key Physical Properties

| Property | Value / Observation | Source(s) |

| Appearance | White to off-white crystalline solid. | [6] |

| Melting Point | 188°C (with decomposition). | [6] |

| Solubility | Soluble in water. A product information sheet for L-Alanosine specifies solubility of approximately 1 mg/mL in water, 100 mM NaOH, and 100 mM HCl. It is practically insoluble in common organic solvents. | [7][8] |

| Hygroscopicity | The compound is hygroscopic. | [6][9] |

| pKa | 2.01 (Predicted). | [6] |

Stability and Storage

Solid State: As a solid, D,L-Alanosine-15N2 should be stored in a tightly sealed container, protected from light and moisture, at -20°C.[6] Its hygroscopic nature necessitates storage in a desiccated environment to prevent degradation.[6][9]

In Solution: A critical consideration for researchers is the compound's instability in aqueous solutions.[2][3]

-

Recommendation: Solutions should be prepared fresh for each experiment and should not be stored for more than one day.[7]

-

pH-Dependent Stability: Due to its low water solubility and poor stability around neutral pH, lyophilized formulations are often used, which are reconstituted immediately before use.[8] Research has shown that the stability and solubility of L-alanosine can be significantly improved in a basic aqueous solution, preferably at a pH of 8 to 12.[8] This is a crucial insight for researchers designing in vitro assays or formulation studies.

Safe Handling

Standard laboratory safety protocols should be followed when handling D,L-Alanosine-15N2.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[10][11]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10][11]

Section 3: Spectroscopic Characterization

The ¹⁵N labels in D,L-Alanosine-15N2 provide unique spectroscopic signatures that are essential for its identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for verifying the identity and purity of D,L-Alanosine-15N2 and for its quantification in complex biological matrices.

-

Expected Molecular Ion: In high-resolution mass spectrometry, the expected [M+H]⁺ ion would be at m/z 152.05, reflecting the incorporation of two ¹⁵N atoms.

-

Analytical Application: A sensitive method for quantifying L-alanosine in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] This method involves solid-phase extraction, derivatization with dansyl chloride to improve sensitivity, and analysis by LC-MS/MS with atmospheric pressure chemical ionization (APCI) in negative mode.[12] This approach can be adapted for D,L-Alanosine-15N2, where the labeled compound can serve as an ideal internal standard for the quantification of the unlabeled drug.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum of D,L-Alanosine would be expected to show signals corresponding to the alpha-proton, and the two diastereotopic beta-protons. Based on spectra of DL-alanine, the alpha-proton would appear around 3.8 ppm and the methyl protons (analogous to the methylene protons in alanosine) around 1.5 ppm in D₂O.[13]

-

¹³C NMR: The carbon spectrum would show three distinct signals for the carboxyl, alpha-, and beta-carbons.

-

¹⁵N NMR: The presence of two ¹⁵N atoms makes this a powerful technique. ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the N-nitrosohydroxylamino group. Solid-state ¹⁵N NMR, in particular, is highly sensitive to local structure and bonding, making it a valuable tool for studying the compound's interactions with its biological targets.[14]

Infrared (IR) Spectroscopy

The IR spectrum of D,L-Alanosine-15N2 will display characteristic absorption bands for its functional groups. Based on studies of L-alanine, key vibrational modes would include:

-

N-H stretching from the amino group.

-

C=O stretching from the carboxylic acid group.

-

N-O stretching from the nitroso group.

-

O-H stretching from the hydroxyl and carboxylic acid groups. The IR spectrum is sensitive to the ionization state (zwitterionic, cationic, or anionic) and intermolecular hydrogen bonding.[15][16]

Section 4: Mechanism of Action and Biological Applications

The primary therapeutic potential of alanosine stems from its targeted disruption of purine metabolism.

Inhibition of Adenylosuccinate Synthetase

L-Alanosine acts as a potent inhibitor of adenylosuccinate synthetase (ADSS).[1][2] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the de novo synthesis of adenosine monophosphate (AMP).[1][2] By blocking this pathway, alanosine depletes the cellular pool of adenine nucleotides, leading to cell growth inhibition and cytotoxicity.[3]

Caption: Mechanism of L-Alanosine action on the de novo purine synthesis pathway.

Synthetic Lethality in MTAP-Deficient Cancers

Many cancers, including glioblastomas, non-small cell lung cancer, and pancreatic cancer, exhibit homozygous deletion of the MTAP gene.[2] MTAP is a crucial enzyme in the purine salvage pathway. Cells lacking MTAP are heavily reliant on the de novo purine synthesis pathway to produce adenine nucleotides. This creates a state of synthetic lethality, where the inhibition of the de novo pathway by alanosine is selectively toxic to MTAP-deficient cancer cells, while normal cells with a functional salvage pathway are less affected.[1][2]

Section 5: Experimental Protocols and Methodologies

The effective use of D,L-Alanosine-15N2 in research requires robust protocols for its synthesis and analysis.

Conceptual Synthesis Workflow

While a specific, detailed protocol for D,L-Alanosine-15N2 is proprietary, a general chemical synthesis can be conceptualized. The biosynthesis of L-alanosine involves the precursor L-2,3-diaminopropionic acid, with the two nitrogen atoms of the diazeniumdiolate arising from glutamic acid and aspartic acid.[17][18] Chemical synthesis of isotopically labeled amino acids typically involves using labeled starting materials in a controlled series of reactions.[]

Caption: A conceptual workflow for the chemical synthesis of D,L-Alanosine-15N2.

Protocol for Purity and Concentration Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of D,L-Alanosine-15N2 and quantifying its concentration. As amino acids are polar, specialized columns and mobile phases are required.

Objective: To determine the chemical purity of a D,L-Alanosine-15N2 sample.

Methodology: Reversed-phase HPLC of the underivatized compound.

-

Instrumentation:

-

Mobile Phase Preparation (Causality):

-

Amino acids are zwitterionic and often require specific mobile phase conditions for good retention and peak shape. A common approach for underivatized amino acids is a combination of reversed-phase and cation exchange mechanisms.[20]

-

Example Mobile Phase: A gradient of a buffered aqueous phase (e.g., 40 mM phosphate buffer, pH 7.8) and an organic phase (e.g., Methanol/Acetonitrile/Water mixture).[22] The acidic pH helps to protonate the amino group, enhancing interaction with a cation-exchange stationary phase.

-

-

Sample Preparation:

-

Accurately weigh a small amount of D,L-Alanosine-15N2.

-

Dissolve in the mobile phase starting condition or a suitable solvent (e.g., water, slightly basic water) to a known concentration (e.g., 1 mg/mL). As previously noted, prepare this solution immediately before analysis due to instability.[7]

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Suitable for polar analytes (e.g., Agilent ZORBAX Eclipse-AAA).[22]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 40°C.[22]

-

Detection: UV at ~210 nm (for the peptide bond) or MS detection for higher specificity and confirmation of the isotopic labeling.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Integrate the peak area of D,L-Alanosine-15N2.

-

Calculate purity by dividing the main peak area by the total area of all peaks and multiplying by 100%.

-

For chiral separation, two peaks corresponding to the D- and L-isomers should be observed and integrated separately.

-

Conclusion

D,L-Alanosine-15N2 is a powerful research tool that combines the potent, targeted biological activity of alanosine with the analytical advantages of stable isotope labeling. Its utility in cancer research, particularly in the context of MTAP-deficiency, is significant. A thorough understanding of its chemical and physical properties, especially its instability in solution, is paramount for obtaining reliable and reproducible experimental results. By following the guidelines and protocols outlined in this guide, researchers can effectively leverage the unique attributes of D,L-Alanosine-15N2 to advance their investigations in drug metabolism, pharmacokinetics, and cancer biology.

References

-

PubChem. Determination of Derivatized L-Alanosine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Alanine. Available at: [Link]

-

National Center for Biotechnology Information. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. Available at: [Link]

-

PubChem. DL-alanine. Available at: [Link]

-

Cheméo. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. Available at: [Link]

-

Pharmaffiliates. Alanosine-impurities. Available at: [Link]

-

PubMed. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. Available at: [Link]

- Google Patents. US20060041013A1 - Alanosine formulations and methods of use.

-

PubChem. DL-Alanosine. Available at: [Link]

-

Agilent. Analysis of Amino Acids by HPLC. Available at: [Link]

-

ChEMBL. Compound: ALANOSINE (CHEMBL452715). Available at: [Link]

-

RSC Publishing. Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Available at: [Link]

-

MDPI. The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. Available at: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

American Institute of Physics. Terahertz absorption spectra of L-, D-, and DL-alanine and their application to determination of enantiometric composition. Available at: [Link]

-

PubMed. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes. Available at: [Link]

-

PubMed. Enzymatic release of nitric oxide from L-alanosine, an antineoplastic antibiotic. Available at: [Link]

-

PubMed. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Available at: [Link]

-

National Center for Biotechnology Information. 15N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. Available at: [Link]

-

ResearchGate. Reply to 'Comment on New infrared spectra and the tautomeric studies of purine and ?? L-alanine with an innovative sampling technique'. Available at: [Link]

-

PubMed Central. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. D,L-ALANOSINE CAS#: 5854-95-5 [amp.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. US20060041013A1 - Alanosine formulations and methods of use - Google Patents [patents.google.com]

- 9. musashino.com [musashino.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.ca [fishersci.ca]

- 12. Determination of derivatized l-alanosine in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DL-Alanine(302-72-7) 1H NMR spectrum [chemicalbook.com]

- 14. 15N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. helixchrom.com [helixchrom.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. agilent.com [agilent.com]

Spectroscopic characterization of D,L-Alanosine-15N2 using NMR and mass spectrometry.

<_ A_TO_S>

Spectroscopic Characterization of D,L-Alanosine-¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of D,L-Alanosine-¹⁵N₂, a stable isotope-labeled version of the antimetabolite antibiotic alanosine.[1][2][3] As a compound with significant interest in drug development for its potential antineoplastic and antiviral properties, a thorough understanding of its structural and chemical properties is paramount.[1][2][3] This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the molecular structure and confirm isotopic incorporation. We present not just the protocols, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods for their specific applications. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Introduction to D,L-Alanosine and the Significance of ¹⁵N Labeling

D,L-Alanosine is a naturally occurring amino acid analogue produced by the bacterium Streptomyces alanosinicus.[1][2][3] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][3][4] This targeted inhibition makes it a compound of interest for cancer therapy, particularly in tumors with specific metabolic vulnerabilities.[1]

Stable isotope labeling, specifically with ¹⁵N, is a powerful technique in analytical chemistry and drug metabolism studies.[5][6][7] The incorporation of ¹⁵N into the D,L-Alanosine structure provides a distinct spectroscopic signature that facilitates:

-

Unambiguous Signal Assignment: ¹⁵N labeling simplifies complex NMR spectra and allows for the direct observation of nitrogen environments within the molecule.[8][9]

-

Metabolic Fate Tracking: In biological systems, ¹⁵N-labeled compounds can be traced using NMR and MS to understand their metabolic pathways and identify downstream metabolites.[10][11]

-

Enhanced Mass Spectrometric Detection: The mass shift introduced by the ¹⁵N isotopes provides a clear marker for identifying the compound and its fragments in complex mixtures.[10]

This guide will focus on the characterization of D,L-Alanosine-¹⁵N₂, where both nitrogen atoms of the diazeniumdiolate functional group are replaced with the ¹⁵N isotope.

Foundational Principles: NMR and Mass Spectrometry

A synergistic approach employing both NMR and MS is essential for the comprehensive characterization of isotopically labeled molecules.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei. For D,L-Alanosine-¹⁵N₂, the key nuclei of interest are ¹H, ¹³C, and ¹⁵N.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) reveal the local electronic environment and neighboring protons.

-

¹³C NMR: Offers insights into the carbon skeleton of the molecule. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁵N NMR: Directly observes the nitrogen nuclei. The introduction of ¹⁵N is often necessary due to the low natural abundance and unfavorable nuclear properties of the more common ¹⁴N isotope.[8] ¹⁵N NMR provides crucial information about the electronic environment of the nitrogen atoms and can be used to confirm the site of isotopic labeling.

2.2. Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For D,L-Alanosine-¹⁵N₂, high-resolution mass spectrometry (HRMS) is particularly valuable.

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. This is critical for confirming the successful incorporation of the ¹⁵N isotopes.

Experimental Design and Workflow

The spectroscopic characterization of D,L-Alanosine-¹⁵N₂ follows a logical and systematic workflow designed to provide a complete structural picture.

Caption: Overall experimental workflow for the spectroscopic characterization.

Detailed Experimental Protocols

4.1. Sample Preparation

-

Objective: To prepare a homogenous solution of D,L-Alanosine-¹⁵N₂ suitable for both NMR and MS analysis.

-

Protocol:

-

Weigh approximately 5-10 mg of D,L-Alanosine-¹⁵N₂ into a clean, dry vial.

-

Add 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired NMR experiments. D₂O is often a good starting point for amino acids.

-

Gently vortex or sonicate the sample until the solid is completely dissolved.

-

For NMR analysis, transfer the solution to a 5 mm NMR tube.

-

For MS analysis, a more dilute solution may be required. A typical starting concentration for ESI-MS is in the range of 1-10 µg/mL. Prepare this by diluting the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

4.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of ¹³C.

-

-

¹⁵N NMR:

-

Tune and match the probe for the ¹⁵N frequency.

-

Due to the low sensitivity of ¹⁵N, a 2D experiment such as a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is often more efficient than a direct 1D ¹⁵N experiment. This experiment correlates protons directly bonded to ¹⁵N atoms.

-

Typical parameters for a ¹H-¹⁵N HSQC will depend on the spectrometer and probe but will involve optimizing the spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges.

-

4.3. Mass Spectrometry Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Protocol:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infuse the diluted sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant molecular ion species (e.g., [M+H]⁺ or [M-H]⁻).

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

-

Data Interpretation and Structural Elucidation

5.1. Expected NMR Spectral Features

The structure of D,L-Alanosine-¹⁵N₂ suggests the following expected NMR signals:

Caption: Chemical structure of D,L-Alanosine-¹⁵N₂.

-

¹H NMR:

-

An α-proton (CH) signal, likely a triplet, coupled to the adjacent CH₂ protons.

-

A β-proton (CH₂) signal, likely a doublet of doublets, coupled to the α-proton.

-

An amine (NH₂) proton signal, which may be broad and exchange with the solvent (if D₂O is used, this signal will disappear).

-

A hydroxyl (OH) proton from the diazeniumdiolate group, which may also be broad and exchangeable.

-

-

¹³C NMR:

-

A carboxyl (COOH) carbon signal at the downfield end of the spectrum.

-

An α-carbon (CH) signal.

-

A β-carbon (CH₂) signal.

-

-

¹⁵N NMR (from ¹H-¹⁵N HSQC):

-

A correlation peak for the amine (¹⁵NH₂) group.

-

A correlation peak for the ¹⁵N in the diazeniumdiolate group that is bonded to a proton (if applicable and not rapidly exchanging).

-

5.2. Expected Mass Spectrometric Data

The molecular formula of D,L-Alanosine is C₃H₇N₃O₄. The monoisotopic mass of the unlabeled compound is approximately 149.04 Da.[3][12]

For D,L-Alanosine-¹⁵N₂, the molecular formula is C₃H₇N¹⁵N₂O₄. The expected monoisotopic mass will be increased by approximately 2 Da due to the two ¹⁵N atoms.

Table 1: Expected Mass Spectrometric Data

| Species | Unlabeled (m/z) | ¹⁵N₂-Labeled (m/z) |

| [M+H]⁺ | ~150.05 | ~152.05 |

| [M-H]⁻ | ~148.04 | ~150.04 |

-

Fragmentation Analysis (MS/MS): The fragmentation pattern will provide confirmatory structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon dioxide (CO₂). The masses of the fragment ions will also reflect the incorporation of the ¹⁵N labels.

Conclusion

The combination of high-resolution NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the spectroscopic characterization of D,L-Alanosine-¹⁵N₂. This guide has outlined the fundamental principles, experimental protocols, and expected data for such an analysis. By following these methodologies, researchers and drug development professionals can confidently verify the structure and isotopic purity of this important compound, paving the way for its use in further biological and pharmacological studies.

References

-

Blomberg, F., & Rüterjans, H. (1976). 15N nuclear magnetic resonance investigations on amino acids. Proceedings of the National Academy of Sciences of the United States of America, 73(5), 1409–1413. [Link]

-

Sogn, J. A., Gibbons, W. A., & Randall, E. W. (1973). Study of nitrogen-15-labeled amino acids and peptides by nuclear magnetic resonance spectroscopy. Biochemistry, 12(11), 2100–2105. [Link]

-

Fan, T. W.-M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 18–43. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135413540, DL-Alanosine. Retrieved from [Link]

-

Gunda, S. I., & Sudhakar, G. (2016). NMR-based metabolite studies with 15N amino acids. Magnetic Resonance in Chemistry, 54(11), 896–900. [Link]

-

Grokipedia. (n.d.). Alanosine. Retrieved from [Link]

-

IsoLife. (n.d.). NMR metabolomics. Retrieved from [Link]

-

Ng, T. L., Rohac, R., Mitchell, A. J., & Balskus, E. P. (2020). The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. ChemBioChem, 21(5), 633–637. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: Alanosine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 90657278, Alanosine. Retrieved from [Link]

-

Wang, M., Yu, X., & Zhang, W. (2020). Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. Angewandte Chemie International Edition, 59(10), 3873–3876. [Link]

-

Tyagi, A. K., Cooney, D. A., Jayaram, H. N., Swiniarski, J. K., & Johns, D. G. (1981). Determinants of the toxicity of L-alanosine to various organs of the mouse. Cancer Research, 41(1), 122–128. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Facebook [cancer.gov]

- 3. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. NMR metabolomics - IsoLife [isolife.nl]

- 6. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 7. portlandpress.com [portlandpress.com]

- 8. 15N nuclear magnetic resonance investigations on amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DL-Alanosine | C3H7N3O4 | CID 135413540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alanosine as a Metabolic Tracer for Interrogating de novo Purine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the foundational research and practical application of L-alanosine as a metabolic tracer to investigate the de novo purine biosynthesis pathway. Alanosine, a natural antibiotic and antimetabolite, acts as a potent inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the synthesis of adenosine monophosphate (AMP).[1][2][3] This mechanism of action allows for the precise interrogation of cellular reliance on this pathway, particularly in cancer cells exhibiting deficiencies in the purine salvage pathway, such as those with methylthioadenosine phosphorylase (MTAP) deletion.[1][4][5] This guide offers in-depth scientific rationale, detailed experimental protocols for both in vitro and in vivo applications, and robust analytical methodologies for tracing alanosine's metabolic impact. By leveraging alanosine as a metabolic probe, researchers can gain critical insights into tumor metabolism, identify therapeutic vulnerabilities, and accelerate the development of targeted cancer therapies.

Introduction: The Principle of Metabolic Tracing with Alanosine

Metabolic tracers are indispensable tools for elucidating the intricate network of biochemical reactions that sustain life. Stable isotope-labeled compounds are traditionally employed to track the flow of atoms through metabolic pathways. However, antimetabolites like alanosine offer a distinct and powerful alternative: they act as specific inhibitors that create a metabolic bottleneck, leading to the accumulation of upstream intermediates and the depletion of downstream products. This perturbation can be precisely measured, providing a dynamic snapshot of pathway activity and dependency.

The de novo Purine Biosynthesis Pathway: A Critical Hub in Cellular Metabolism

The de novo synthesis of purine nucleotides is a fundamental process that provides the building blocks for DNA and RNA, as well as essential molecules for cellular energy (ATP, GTP) and signaling. This multi-step pathway is often upregulated in proliferating cancer cells to meet the high demand for nucleic acid synthesis.

Alanosine: An Antimetabolite Repurposed as a Metabolic Probe

L-alanosine, an amino acid analogue produced by Streptomyces alanosinicus, was initially investigated for its antibiotic and antineoplastic properties.[1][2][4] Its utility as a metabolic tracer stems from its highly specific mechanism of action. By inhibiting a single, well-defined enzymatic step, it allows for a focused investigation of the de novo purine pathway's contribution to cellular metabolism.

Mechanism of Action: Inhibition of Adenylosuccinate Synthetase (ADSS)

Alanosine's primary molecular target is adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of AMP.[1][2] Inhibition of ADSS by alanosine leads to a depletion of the adenine nucleotide pool, disrupting DNA synthesis and other vital cellular processes.[6][7]

Foundational Science: The Biochemistry of Alanosine as a Tracer

The efficacy of alanosine as a metabolic tracer is rooted in its selective toxicity towards cells with specific metabolic vulnerabilities, particularly those with a compromised purine salvage pathway.

Selective Accumulation in MTAP-Deficient Cells

Many cancers, including glioblastomas, non-small cell lung cancer, and pancreatic cancer, exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5][8] MTAP is a crucial enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In the absence of a functional salvage pathway, MTAP-deficient cells become heavily reliant on de novo purine synthesis to meet their metabolic needs.[5] This dependency creates a therapeutic window, making them exquisitely sensitive to inhibitors of this pathway, such as alanosine.

Tracing the Perturbation: Monitoring Downstream Metabolite Changes

Treatment with alanosine induces a predictable and measurable shift in the cellular metabolome. By inhibiting ADSS, alanosine causes a build-up of its substrate, IMP, and a depletion of its product, adenylosuccinate, and subsequent downstream metabolites in the AMP synthesis pathway. These changes can be quantified using sensitive analytical techniques like mass spectrometry, providing a direct readout of the pathway's flux and the cell's reliance on it.

Chemical Properties and Handling of Alanosine

| Property | Value | Reference |

| Molecular Formula | C3H7N3O4 | [1] |

| Molecular Weight | 149.11 g/mol | [3] |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in water, 100 mM NaOH, and 100 mM HCl (approx. 1 mg/mL) | [9] |

| Storage | Store at -20°C as a solid | [9] |

| Stability | Aqueous solutions are unstable and should be prepared fresh. | [2][3] |

Experimental Design and Protocols

The following protocols provide a framework for utilizing alanosine as a metabolic tracer in both cell culture and animal models.

In Vitro Studies: Tracing Purine Metabolism in Cell Culture

The choice of cell line is critical for a successful tracing experiment. It is recommended to use a pair of isogenic cell lines, one with wild-type MTAP and one with MTAP deficiency, to demonstrate the selective effect of alanosine. Alternatively, a panel of cancer cell lines with known MTAP status can be used.

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Preparation: Prepare a stock solution of L-alanosine in sterile water or a suitable buffer immediately before use.[9]

-

Treatment: The next day, replace the culture medium with fresh medium containing the desired concentration of alanosine. A dose-response curve (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration.[2]

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours), depending on the desired endpoint.

-

Metabolite Extraction: At the end of the incubation period, proceed immediately to metabolite extraction.

-

Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

In Vivo Studies: Tracking Metabolic Flux in Animal Models

Orthotopic xenograft models using MTAP-deficient cancer cell lines are well-suited for in vivo alanosine studies.[8] The route of administration and dosing schedule should be optimized based on pharmacokinetic and toxicological data. Intraperitoneal (i.p.) injection is a common route of administration.[2]

-

Tumor Implantation: Implant MTAP-deficient tumor cells into the appropriate anatomical location in immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a suitable size for the study.

-

Alanosine Administration: Administer alanosine at a pre-determined dose and schedule (e.g., 150 mg/kg, i.p., three times a week).[2]

-

Tissue Collection: At the end of the study, euthanize the animals and collect tumor and other relevant tissues.

-

Rapid Excision: Rapidly excise the tumor and other tissues of interest.

-

Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Homogenization: Homogenize the frozen tissue in a pre-chilled extraction solvent.

-

Metabolite Extraction: Proceed with the metabolite extraction protocol as described for cell cultures.

Analytical Methodologies for Tracer Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of alanosine and its related metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For plasma samples, anion-exchange solid-phase extraction can be used to isolate alanosine.[10] Derivatization with reagents like dansyl chloride can significantly enhance the sensitivity of detection.[10] For cell and tissue extracts, direct injection may be possible, but a cleanup step is often recommended.

A reverse-phase C18 column is typically used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for alanosine and the metabolites of interest.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Alanosine | 150.0 | Specific fragments to be determined empirically |

| Inosine Monophosphate (IMP) | 347.0 | 135.0 |

| Adenylosuccinate | 462.0 | 135.0 |

| Adenosine Monophosphate (AMP) | 346.0 | 135.0 |

Note: The exact m/z values may vary depending on the ionization mode and adduct formation.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis is processed to obtain peak areas for each analyte. These peak areas are then normalized to an internal standard and the amount of starting material (e.g., cell number or tissue weight). The changes in metabolite levels in alanosine-treated samples compared to control samples provide a quantitative measure of the metabolic perturbation.

Visualization of Key Pathways and Workflows

Alanosine's Site of Action in de novo Purine Biosynthesis

Caption: MTAP deficiency leads to increased alanosine sensitivity.

Troubleshooting and Considerations

-

Alanosine Stability: Always prepare fresh solutions of alanosine as it is unstable in aqueous solutions. *[2][3] Toxicity: Alanosine can be toxic to non-target tissues, so careful dose optimization is required for in vivo studies. *[11][12] Off-target Effects: While alanosine is a specific inhibitor of ADSS, potential off-target effects should be considered, especially at high concentrations.

-

Metabolic Compensation: Cells may adapt to ADSS inhibition by upregulating other metabolic pathways. Time-course experiments can help to capture these dynamic changes.

Conclusion and Future Directions

Alanosine is a powerful and versatile tool for tracing the activity of the de novo purine biosynthesis pathway. Its selectivity for MTAP-deficient cells makes it particularly valuable for cancer research and drug development. Future studies could explore the use of isotopically labeled alanosine to provide even more detailed insights into its metabolic fate and the downstream consequences of ADSS inhibition. Combining alanosine tracing with other "omics" technologies, such as proteomics and transcriptomics, will further enhance our understanding of the complex metabolic reprogramming that occurs in cancer.

References

-

PubChem. Alanosine. National Center for Biotechnology Information. [Link]

-

Piatkivskyi, A., et al. (2004). Determination of Derivatized L-Alanosine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 803(2), 311-315. [Link]

-

Grokipedia. Alanosine. [Link]

-

Gupta, R. S. (1980). A Novel Synergistic Effect of Alanosine and Guanine on Adenine Nucleotide Synthesis in Mammalian Cells. Alanosine as a Useful Probe for Investigating Purine Nucleotide Metabolism. Journal of Cellular Physiology, 104(2), 241-248. [Link]

-

Gale, G. R., & Schmidt, G. B. (1968). Mode of action of alanosine. Biochemical Pharmacology, 17(3), 363-368. [Link]

-

Tyagi, A. K., et al. (1980). Identification of the Antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide, in Tumors and Assessment of Its Inhibition of Adenylosuccinate Synthetase. Cancer Research, 40(12), 4390-4397. [Link]

-

Kindler, H. L., et al. (2009). A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer. Investigational New Drugs, 27(1), 75-81. [Link]

-

Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines, 10(4), 751. [Link]

-

ResearchGate. Inhibition of de novo purine synthesis using L-Alanosine (ALA)... [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Alanine. [Link]

-

Tyagi, A. K., et al. (1982). Determinants of the toxicity of L-alanosine to various organs of the mouse. Toxicology and Applied Pharmacology, 62(3), 445-455. [Link]

-

Tyagi, A. K., et al. (1981). Studies on the mechanism of resistance of selected murine tumors to L-alanosine. Biochemical Pharmacology, 30(9), 915-924. [Link]

-

Loo, T. L., et al. (1970). Microbiological Assay for Estimating Concentrations of DL-alanosine in Mouse Tissue. Applied Microbiology, 20(3), 400-404. [Link]

-

Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines, 10(4), 751. [Link]

-

Gale, G. R., et al. (1968). Effects of alanosine on purine and pyrimidine synthesis. Biochemical Pharmacology, 17(9), 1823-1832. [Link]

-

National Center for Biotechnology Information. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis. [Link]

-

ResearchGate. Mass spectra of alanine at m/z 90, valine at m/z 118, and phenyalanine... [Link]

-

National Cancer Institute. Definition of alanosine. [Link]

-

Dosik, G. M., et al. (1983). Phase I study of L-alanosine (NSC 15353). Cancer, 51(3), 378-380. [Link]

-

Jayaram, H. N., et al. (1975). Metabolites of alanosine, an antitumor antibiotic. Biochemical Pharmacology, 24(16), 1517-1525. [Link]

-

Zhang, W., et al. (2020). The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis. ChemBioChem, 21(8), 1155-1160. [Link]

-

Singh, S. X., et al. (2022). Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells. Biomedicines, 10(4), 751. [Link]

-

Foss, A. J., & Aubel, M. T. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 551. [Link]

-

Takano, Y., et al. (2011). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In Asymmetry: The Molecules of Life (pp. 389-402). [Link]

-

Atherton, P. (2016, March 31). Development and application of stable isotope tracers to exercise physiology. The Physiological Society. [Link]

-

Zhang, W., et al. (2020). Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. Journal of the American Chemical Society, 142(10), 4885-4890. [Link]

Sources

- 1. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Determination of derivatized l-alanosine in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I study of L-alanosine (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of D,L-Alanosine in Biological Matrices using D,L-Alanosine-¹⁵N₂ as an Internal Standard by LC-MS/MS

Senior Application Scientist: Dr. Evelyn Reed

Abstract